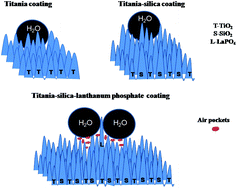Novel multifunctional titania–silica–lanthanum phosphate nanocomposite coatings through an all aqueous sol–gel process
Dalton Transactions Pub Date: 2013-01-07 DOI: 10.1039/C2DT32675B
Abstract
A novel nanocomposite coating containing titania, silica and lanthanum phosphate prepared through an all aqueous sol–gel route exhibits excellent self-cleaning ability arising from the synergistic effect of the constituents in the nanocomposite. A highly stable titania–silica–lanthanum phosphate nanocomposite sol having particle size in the range of 30–50 nm has been synthesized starting from a titanyl sulphate precursor, which was further used for the development of photocatalytically active composite coatings on glass. The coatings prepared by the dip coating technique as well as the nanocomposite powders are heat treated and characterized further for their morphology and multifunctionality. The nanocomposite containing 1.5 wt% LaPO4 has shown a surface area as high as 138 m2 g−1 and a methylene blue degradation efficiency of 94% in two hours of UV exposure. The composite coating has shown very good homogeneity evidenced by transparency as high as 99.5% and low wetting behaviour. The present novel approach for energy conserving, aqueous derived, self-cleaning coatings may be suitable for large scale industrial applications.

Recommended Literature
- [1] Controlled growth of nanocrystalline rods, hexagonal plates and spherical particles of the vaterite form of calcium carbonate
- [2] Ionic liquid electrolytes for reversible magnesium electrochemistry†
- [3] Contents list
- [4] Light-controlled real time information transmitting systems based on nanosecond thermally-isomerising amino-azopyridinium salts
- [5] Back cover
- [6] Unraveling the catalytic mechanism of SARS-CoV-2 papain-like protease with allosteric modulation of C270 mutation using multiscale computational approaches†
- [7] Enhanced formation of inverted housane through steric effects by rotationally unsymmetric bridgehead substituents in the ring closure of triplet cyclopentane-1,3-diyl diradicals, generated photolytically from 2,3-diazabicyclo[2.2.1]heptene(DBH)-type azoalkanes†
- [8] Binding properties and biological characterization of new sugar-derived Ras ligands†
- [9] Development and validation of an UPLC-MS/MS method for determination of jujuboside B in rat plasma and its application in pharmacokinetic and bioavailability studies
- [10] Photo-activated autophagy-associated tumour cell death by lysosome impairment based on manganese-doped graphene quantum dots†










